3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide
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Overview
Description
3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of magnetic solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], which facilitate the synthesis in water under reflux conditions . This method provides high yields and allows for the catalyst to be reused multiple times.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like FeCl3 in the presence of toluene as a solvent.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C, 24 hours.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with FeCl3 can yield benzoxazolyl-o-carboranes .
Scientific Research Applications
3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various benzoxazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of new biological materials and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide involves its interaction with molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and antifungal activity . Additionally, these compounds can interfere with mitochondrial respiration and inhibit the efflux of certain molecules during membrane transport .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone
Uniqueness
3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide is unique due to its specific structural features and the presence of both benzoxazole and phenylpropanamide moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-12-6-2-1-3-7-12)10-11-21-16-18-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWCWUWCKAAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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